methyl 2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-1,3-benzothiazole-6-carboxylate
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Description
Methyl 2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-1,3-benzothiazole-6-carboxylate is a useful research compound. Its molecular formula is C15H13N3O5S and its molecular weight is 347.35. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activities
Methyl 2-{[(2,5-dioxopyrrolidin-1-yl)acetyl]amino}-1,3-benzothiazole-6-carboxylate and related compounds have been investigated for their potent and selective antitumor activity against various cancer cell lines. The mechanism of action may involve metabolism playing a central role, with N-acetylation and oxidation being key metabolic transformations. The distinctive metabolic profiles in sensitive versus insensitive cell lines to these compounds suggest a selective profile of anticancer activity potentially useful in the development of cancer therapies (Chua et al., 1999).
Synthesis of Novel Compounds
Research into the synthesis of novel compounds using Methyl 2-{[(2,5-dioxopyrrolidin-1-yl)acetyl]amino}-1,3-benzothiazole-6-carboxylate has led to the development of various poly-functionalized tri-heterocyclic benzothiazole derivatives. These compounds have been characterized by their structural and functional diversity, with applications ranging from antibacterial to antitubercular activities. The methodology often involves one-pot, solvent-free microwave-assisted synthesis, highlighting the operational simplicity and environmental friendliness of the process (Bhoi et al., 2016).
Metabolic Studies
In-depth metabolic studies of benzothiazole derivatives have revealed complex metabolic pathways involving both oxidation and conjugation reactions. Such studies are crucial for understanding the biotransformation of these compounds in biological systems, which can inform the development of more effective drug candidates with improved pharmacokinetic profiles. These findings underscore the importance of metabolism in the pharmacological activity of benzothiazole derivatives (Johnson et al., 2008).
Prodrug Development
The development of amino acid prodrugs of antitumor benzothiazoles represents a strategic approach to overcoming the challenges posed by the lipophilicity of these compounds. By conjugating amino acids to the primary amine function of benzothiazoles, researchers have created water-soluble, chemically stable prodrugs that rapidly convert to their parent compounds in vivo, demonstrating significant potential for clinical evaluation (Bradshaw et al., 2002).
Properties
IUPAC Name |
methyl 2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5S/c1-23-14(22)8-2-3-9-10(6-8)24-15(16-9)17-11(19)7-18-12(20)4-5-13(18)21/h2-3,6H,4-5,7H2,1H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYJWVYICLCLAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.